Ethyl 3-(2,4-dichloro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2,4-dichloro-phenoxy)propanoate is an organic compound with the molecular formula C11H12Cl2O3. It is a derivative of phenoxypropanoic acid and is characterized by the presence of two chlorine atoms on the phenyl ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,4-dichloro-phenoxy)propanoate can be synthesized through the esterification of 3-(2,4-dichlorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dichloro-phenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,4-dichlorophenoxy)propanoic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3-(2,4-dichlorophenoxy)propanoic acid and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Ethyl 3-(2,4-dichloro-phenoxy)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dichloro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar applications.
Uniqueness
Ethyl 3-(2,4-dichloro-phenoxy)propanoate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological systems. This compound’s distinct properties make it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2,4-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEUORNUEUZSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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